PROTAC CDK9 degrader-6 PROTAC CDK9 degrader-6
Brand Name: Vulcanchem
CAS No.:
VCID: VC16624915
InChI: InChI=1S/C42H49Cl2N9O8/c43-27-12-10-13-28(44)36(27)39(58)49-30-23-47-51-37(30)40(59)48-25-18-21-52(22-19-25)34(56)15-7-5-3-1-2-4-6-8-20-45-33(55)24-46-29-14-9-11-26-35(29)42(61)53(41(26)60)31-16-17-32(54)50-38(31)57/h9-14,23,25,31,46H,1-8,15-22,24H2,(H,45,55)(H,47,51)(H,48,59)(H,49,58)(H,50,54,57)
SMILES:
Molecular Formula: C42H49Cl2N9O8
Molecular Weight: 878.8 g/mol

PROTAC CDK9 degrader-6

CAS No.:

Cat. No.: VC16624915

Molecular Formula: C42H49Cl2N9O8

Molecular Weight: 878.8 g/mol

* For research use only. Not for human or veterinary use.

PROTAC CDK9 degrader-6 -

Specification

Molecular Formula C42H49Cl2N9O8
Molecular Weight 878.8 g/mol
IUPAC Name 4-[(2,6-dichlorobenzoyl)amino]-N-[1-[11-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetyl]amino]undecanoyl]piperidin-4-yl]-1H-pyrazole-5-carboxamide
Standard InChI InChI=1S/C42H49Cl2N9O8/c43-27-12-10-13-28(44)36(27)39(58)49-30-23-47-51-37(30)40(59)48-25-18-21-52(22-19-25)34(56)15-7-5-3-1-2-4-6-8-20-45-33(55)24-46-29-14-9-11-26-35(29)42(61)53(41(26)60)31-16-17-32(54)50-38(31)57/h9-14,23,25,31,46H,1-8,15-22,24H2,(H,45,55)(H,47,51)(H,48,59)(H,49,58)(H,50,54,57)
Standard InChI Key SRUVBNFPTDBESG-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCCCCCCCCCC(=O)N4CCC(CC4)NC(=O)C5=C(C=NN5)NC(=O)C6=C(C=CC=C6Cl)Cl

Introduction

Chemical and Structural Properties of PROTAC CDK9 Degrader-6

PROTAC CDK9 degrader-6 is a bifunctional molecule comprising a CDK9-binding ligand, a linker, and an E3 ubiquitin ligase-recruiting moiety. The compound’s aminopyrazole core facilitates selective CDK9 inhibition, while a polyethylene glycol (PEG)-based linker connects it to a cereblon (CRBN)-binding domain, enabling recruitment of the CRL4CRBN^\text{CRBN} E3 ligase complex . Key physicochemical properties include:

PropertyValue
Molecular FormulaC42H49Cl2N9O8\text{C}_{42}\text{H}_{49}\text{Cl}_{2}\text{N}_{9}\text{O}_{8}
Molecular Weight878.8 g/mol
CAS Number2935587-91-8
DC50_{50} (CDK9 42)0.10 μM
DC50_{50} (CDK9 55)0.14 μM
SolubilityStable in DMSO (>10 mM)

The compound’s rigidity, conferred by a biphenyl linker, enhances ternary complex formation between CDK9, PROTAC CDK9 degrader-6, and CRBN, as observed in structurally analogous degraders . This design minimizes off-target effects, with kinome-wide profiling confirming >100-fold selectivity for CDK9 over other kinases .

Mechanism of Action: Proteasome-Mediated CDK9 Degradation

PROTAC CDK9 degrader-6 operates via a catalytic, sub-stoichiometric mechanism, inducing polyubiquitination of CDK9 and subsequent proteasomal degradation . The process involves three stages:

Ternary Complex Formation

The PROTAC simultaneously binds CDK9 and CRBN, forming a stable CDK9–PROTAC–CRBN complex. Structural studies of similar degraders suggest that optimal linker length (e.g., 12–16 atoms) maximizes this interaction . Competition assays confirm that degradation is abrogated by excess CDK9 inhibitors or CRBN binders, validating the requirement for dual engagement .

Ubiquitination and Degradation Kinetics

Upon complex formation, CDK9 is ubiquitinated at lysine residues proximal to the PROTAC-binding site. In MV411 leukemia cells, PROTAC CDK9 degrader-6 (1 μM) reduces CDK9 levels by >90% within 6 hours, with effects sustained for 24 hours post-treatment . Degradation follows first-order kinetics, with a rate constant (kdegk_\text{deg}) of 0.83 hr1^{-1} at 16 nM, comparable to the potent degrader KI-CDK9d-32 (1.04 hr1^{-1}) .

Transcriptional and Epigenetic Consequences

CDK9 degradation disrupts RNA polymerase II (Pol II) phosphorylation at Serine 2, halting transcriptional elongation . In gastroesophageal adenocarcinoma (GEAC) models, this leads to:

  • MCL-1 suppression: 70% reduction in MCL-1 protein levels at 6 hours ;

  • Chromatin remodeling: Increased accessibility at 1,240 genomic loci, reactivating tumor suppressor genes ;

  • YAP/TEAD inhibition: Downregulation of Hippo pathway targets, sensitizing radiation-resistant cells .

In Vitro Efficacy and Selectivity

Anti-Proliferative Activity

PROTAC CDK9 degrader-6 exhibits potent growth inhibition in hematologic and solid tumor models:

Cell LineIC50_{50} (μM)Mechanism
MV411 (AML)0.15MCL-1 suppression, apoptosis induction
MOLT-4 (T-ALL)0.22MYC network disruption
GEAC (Radiation-Resistant)0.18YAP/TEAD inhibition, epigenetic reactivation

Notably, the compound shows 3–5-fold greater potency in radiation-resistant GEAC cells compared to parental lines, attributed to heightened CDK9 dependency in DNA repair pathways .

Selectivity Profiling

Mass spectrometry-based proteomics in MiaPaCa2 pancreatic cells revealed >95% degradation specificity for CDK9 over other CDKs (e.g., CDK1, CDK7, CDK12) . Off-target degradation was limited to three non-kinase proteins, all with roles in transcriptional regulation .

Comparative Analysis with Second-Generation CDK9 Degraders

While PROTAC CDK9 degrader-6 demonstrates robust activity, newer analogs exhibit enhanced properties:

DegraderDC50_{50} (nM)Max Degradation (%)Key Advantage
PROTAC CDK9 degrader-6100–14095Broad-spectrum efficacy
KI-CDK9d-320.89100Sub-nanomolar potency
YX05972.198Synergy with YAP inhibitors
PROTAC 215890Venetoclax sensitization

KI-CDK9d-32’s superior potency stems from a pomalidomide-derived CRBN binder, reducing off-target ubiquitination of neo-substrates like IKZF1/3 . Conversely, PROTAC CDK9 degrader-6’s aminopyrazole moiety may enhance blood-brain barrier penetration, a property yet to be tested.

Therapeutic Implications and Future Directions

Oncology Applications

CDK9 degradation synergizes with BCL-2 inhibition (e.g., Venetoclax) in pancreatic cancer, overcoming resistance mediated by MCL-1 overexpression . In GEAC, combining PROTAC CDK9 degrader-6 with YAP/TEAD inhibitors reduces tumor growth by 82% in xenograft models .

Challenges and Limitations

  • Hook effect: Degradation efficiency declines at >355 nM due to binary complex saturation ;

  • Resynthesis rates: CDK9 protein levels rebound 48 hours post-treatment, necessitating optimized dosing schedules ;

  • In vivo data: No pharmacokinetic or toxicity profiles are publicly available for PROTAC CDK9 degrader-6.

Future Research Priorities

  • CNS malignancies: Evaluate blood-brain barrier penetration in glioblastoma models;

  • Combination therapies: Test synergy with BET inhibitors or immune checkpoint blockers;

  • PROTAC optimization: Develop isoform-selective degraders targeting CDK9 42 or 55.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator